

Introduction: The Strategic Importance of 6-Nitroquinolin-5-ol

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Compound of Interest

Compound Name: 6-Nitroquinolin-5-ol

Cat. No.: B1417497

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As a Senior Application Scientist, it is understood that the journey from a promising molecular scaffold to a viable drug candidate is paved with precise data. **6-Nitroquinolin-5-ol**, a member of the nitroquinoline class, represents a scaffold of significant interest in medicinal chemistry. Quinoline derivatives are known as "privileged structures" in drug discovery due to their wide range of biological activities, including anticancer and antimicrobial properties.^[1] The addition of a nitro group can further modulate these activities, often through bioreductive activation mechanisms.^{[2][3]} This guide provides a comprehensive analysis of the core physicochemical properties of **6-Nitroquinolin-5-ol**, offering the foundational knowledge required for its strategic advancement in drug development programs. We will delve into not just the "what" but the "why," explaining the causal relationships between these properties and their implications for formulation, ADME (Absorption, Distribution, Metabolism, and Excretion), and overall therapeutic potential.

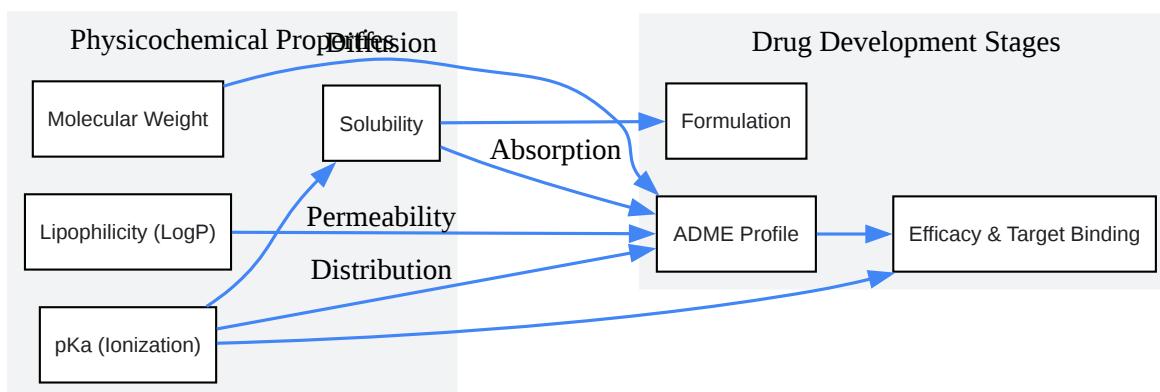
Molecular Identity and Structural Framework

A molecule's identity and three-dimensional shape are the bedrock of its function. These fundamental characteristics dictate its interactions with biological targets and its macroscopic physical properties.

- Chemical Formula: C₉H₆N₂O₃^[4]
- Molecular Weight: 190.16 g/mol
- CAS Number: 58416-46-9^[5]

- Synonyms: 5-Hydroxy-6-nitroquinoline

The structure combines a quinoline core, a hydroxyl group at position 5, and a nitro group at position 6. This specific arrangement of functional groups is critical. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and target binding. The electron-withdrawing nitro group significantly impacts the electronic distribution of the aromatic system, affecting pKa, reactivity, and metabolic stability.



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